N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide is a chemical compound that belongs to the class of organic compounds known as phenylpyridazines. These compounds are characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The specific compound in question has not been widely studied in clinical settings, as it is currently classified as an experimental small molecule with no approved therapeutic uses or indications listed in major drug databases .
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide falls under multiple classifications:
The molecular structure of N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide can be represented by its chemical formula . The compound features a pyridazine ring substituted at one position with a methylsulfanyl group and at another with a phenylacetamide moiety.
This structural information suggests potential interactions within biological systems due to the presence of polar functional groups and aromatic systems .
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide may participate in various chemical reactions typical for amides and heterocycles. Potential reactions include:
These reactions are critical for exploring the compound's reactivity profile and potential derivatives that may have enhanced biological activity .
While specific studies detailing the mechanism of action for N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide are scarce, compounds with similar structural frameworks often exhibit biological activities through interactions with various biological targets, including enzymes and receptors.
Potential mechanisms may involve:
Further research would be necessary to elucidate the precise mechanism of action for this specific compound .
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide is expected to exhibit properties typical of organic molecules with heterocyclic structures:
The chemical properties include stability under standard laboratory conditions but may vary significantly under extreme pH or temperature conditions. Its reactivity profile suggests potential interactions with nucleophiles and electrophiles due to its functional groups .
N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide has potential applications in several scientific fields:
Research into this compound could lead to novel therapeutic agents or contribute to understanding biochemical pathways involving pyridazine derivatives .
Heterocyclic acetamides represent a privileged scaffold in contemporary drug discovery, combining the structural versatility of nitrogen-containing rings with the hydrogen-bonding capacity of the amide linkage. These compounds exhibit diverse bioactivity profiles across therapeutic areas, particularly in inflammation, oncology, and infectious diseases. The molecular architecture of heterocyclic acetamides enables precise target engagement through conformational restriction and strategic placement of pharmacophoric elements. Within this chemical space, pyridazine-based acetamides have emerged as particularly interesting frameworks due to their balanced physicochemical properties and demonstrated biological relevance. The incorporation of thioether functionalities such as methylsulfanyl groups further enhances their drug-like characteristics through modulation of electronic properties and lipophilicity, creating versatile platforms for rational drug design [3] [6].
The pyridazine nucleus (1,2-diazine) offers distinctive advantages in medicinal chemistry due to its electron-deficient character and hydrogen-bond accepting capability at both nitrogen atoms. This heterocycle serves as a bioisosteric replacement for phenyl and pyridine rings while conferring improved solubility and novel interaction profiles with biological targets. When incorporated into the structure of N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide, the 3,6-disubstituted pyridazine ring creates a conformationally constrained platform that positions both the methylsulfanyl group and phenylacetamide moiety for optimal target interactions. The 6-position methylsulfanyl substituent further activates the adjacent C3 carbon toward nucleophilic substitution, enabling diverse chemical modifications for structure-activity relationship studies [9].
The phenylacetamide component introduces a flexible spacer between the aromatic system and the critical amide bond, allowing for optimal positioning in enzyme binding pockets. This structural motif is prevalent in numerous bioactive compounds, as evidenced by research showing that 2-(2-bromophenyl)-N-(pyrazin-2-yl)acetamide exhibits potent anti-inflammatory activity in both analgesic and anti-inflammatory models. Similarly, pyridazinone derivatives containing phenylacetamide-like structures demonstrate significant inhibition of LPS-induced NF-κB transcriptional activity in human monocytic cells, confirming the pharmacological relevance of this structural combination [1] [3].
Table 1: Bioactive Pyridazine and Phenylacetamide Analogs with Documented Activities
Compound Structure | Biological Activity | Key Findings | Reference |
---|---|---|---|
N-(4-fluorophenyl)-2-{[6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide | Enzyme inhibition | Complex molecular architecture enables interactions with biological targets | [4] |
2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide | Anti-inflammatory, Analgesic | Demonstrated synergistic anti-inflammatory, analgesic, and antimicrobial properties | [3] |
Pyridazinone derivatives with phenylacetamide-like structures | NF-κB inhibition | Inhibited LPS-induced NF-κB transcriptional activity in THP1 monocytes | [1] |
Cmpd17b (N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]propanamide) | FPR1/FPR2 agonism | Exhibited cardioprotection from myocardial infarction injury in mice | [1] |
Cmpd43 (pyrazolone-based FPR agonist) | Anti-inflammatory | Reduced osteoclastogenesis, joint swelling, and cartilage damage in arthritis models | [1] |
The synthetic accessibility of pyridazine-acetamide hybrids further enhances their pharmaceutical utility. Modular synthetic approaches enable efficient derivatization at multiple positions, as demonstrated by the preparation of complex analogs like phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC), a potent nSMase2 inhibitor. These synthetic strategies typically involve sequential functionalization through palladium-catalyzed cross-coupling, nucleophilic substitution, and amide bond formation, allowing for systematic exploration of structure-activity relationships around the core scaffold [8] [10].
The methylsulfanyl group (-SCH₃) serves as a crucial modulator of both pharmacodynamic and pharmacokinetic properties in pyridazine-based acetamides. As a thioether functionality, it exhibits intermediate lipophilicity between simple alkyl groups and more polar oxygen-containing substituents. This balance is critical for membrane permeability and central nervous system penetration, as demonstrated by the brain bioavailability of imidazo[1,2-b]pyridazine derivatives containing methylsulfanyl analogs that show significant inhibition of exosome release from brain tissue in vivo [8].
From a pharmacodynamic perspective, the methylsulfanyl group participates in critical hydrophobic interactions within enzyme binding pockets. The sulfur atom can engage in weak polar interactions (e.g., sulfur-π, dipole-dipole) with aromatic residues and backbone atoms that are less accessible to oxygen or nitrogen-based substituents. In N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide, this substituent likely contributes to target binding affinity through van der Waals contacts with hydrophobic enzyme subpockets, as observed in structurally related nSMase2 inhibitors where similar groups enhance potency to nanomolar levels [8].
Table 2: Impact of Methylsulfanyl and Related Substituents on Compound Properties
Substituent Type | Lipophilicity (LogP) | Metabolic Stability | Biological Activity | Reference |
---|---|---|---|---|
Methylsulfanyl (-SCH₃) | Moderate (balance hydrophilic-lipophilic) | Moderate (susceptible to S-oxidation) | Enhanced target binding through hydrophobic interactions | [4] [8] |
Methoxy (-OCH₃) | Lower than SCH₃ | Higher (resistant to oxidation) | Reduced membrane permeability | [1] |
Halogen (e.g., -Cl) | Higher than SCH₃ | High | Improved potency but potential toxicity concerns | [1] [9] |
Methyl (-CH₃) | Lower than SCH₃ | High | Reduced steric and electronic effects | [1] |
The metabolic fate of methylsulfanyl-containing compounds involves both cytochrome P450-mediated S-oxidation and potential conjugation pathways. Initial oxidation generates the sulfoxide metabolite, which exhibits increased polarity and hydrogen-bonding capacity, while further oxidation yields the sulfone derivative. This biotransformation pathway can be strategically employed in prodrug design, where the sulfoxide metabolite might serve as the active species. For N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenylacetamide, the metabolic lability of the methylsulfanyl group may contribute to controlled duration of action, with in vivo studies of related compounds demonstrating favorable pharmacokinetic profiles including substantial oral bioavailability [8].
The methylsulfanyl group also significantly influences the electronic properties of the pyridazine ring. As a weak +R electron-donating group, it increases electron density at adjacent positions, potentially enhancing hydrogen-bond accepting capacity of ring nitrogen atoms. This electronic modulation was demonstrated in SAR studies of pyridazinone derivatives, where methylsulfanyl-containing analogs exhibited different activity profiles compared to their halogen-substituted counterparts. The specific positioning at C6 adjacent to the ring nitrogen creates an electronic environment that facilitates interactions with cationic residues in enzyme active sites, a feature that has been exploited in the design of FPR agonists with improved anti-inflammatory activities [1] [9].
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9